![molecular formula C18H12N2O4S2 B12629229 2-Thiophenecarboxylic acid, 5-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-](/img/structure/B12629229.png)
2-Thiophenecarboxylic acid, 5-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Thiophenecarboxylic acid, 5-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]- is a complex organic compound that features a thiophene ring, a carboxylic acid group, and a phenylsulfonyl-substituted pyrrolopyridine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenecarboxylic acid, 5-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]- typically involves multi-step organic reactions. One common approach is to start with the thiophene ring and introduce the carboxylic acid group through oxidation reactions. The phenylsulfonyl-pyrrolopyridine moiety can be synthesized separately and then coupled with the thiophene derivative under specific conditions, such as using coupling reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions
2-Thiophenecarboxylic acid, 5-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]- can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring and the pyrrolopyridine moiety.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenating agents, Grignard reagents, and organolithium compounds are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or thiophene sulfone, while reduction of the carboxylic acid group may produce thiophene-2-methanol or thiophene-2-aldehyde.
Applications De Recherche Scientifique
2-Thiophenecarboxylic acid, 5-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.
Mécanisme D'action
The mechanism of action of 2-Thiophenecarboxylic acid, 5-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]- involves its interaction with specific molecular targets and pathways. The phenylsulfonyl-pyrrolopyridine moiety may interact with enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene-2-carboxylic acid: A simpler analog with a thiophene ring and a carboxylic acid group.
Phenylsulfonyl-pyrrolopyridine derivatives: Compounds with similar structural motifs but different substituents.
Uniqueness
2-Thiophenecarboxylic acid, 5-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]- is unique due to the combination of its structural elements, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C18H12N2O4S2 |
|---|---|
Poids moléculaire |
384.4 g/mol |
Nom IUPAC |
5-[1-(benzenesulfonyl)pyrrolo[2,3-b]pyridin-4-yl]thiophene-2-carboxylic acid |
InChI |
InChI=1S/C18H12N2O4S2/c21-18(22)16-7-6-15(25-16)13-8-10-19-17-14(13)9-11-20(17)26(23,24)12-4-2-1-3-5-12/h1-11H,(H,21,22) |
Clé InChI |
SLBVVYNTABLEHO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(C=CN=C32)C4=CC=C(S4)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


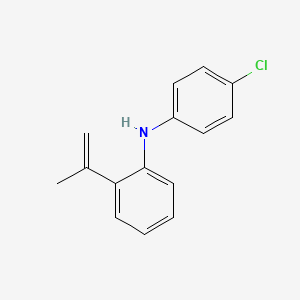
![7-(4-Methoxyphenyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B12629151.png)
![Ethyl 3-[(pentan-2-yl)amino]propanoate](/img/structure/B12629153.png)
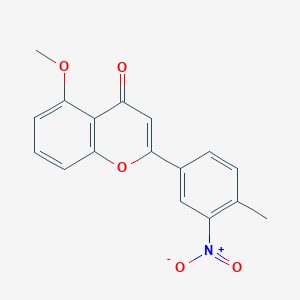
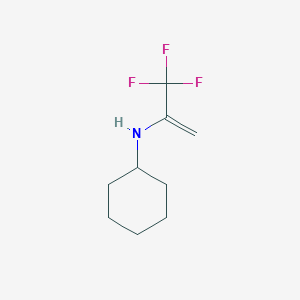
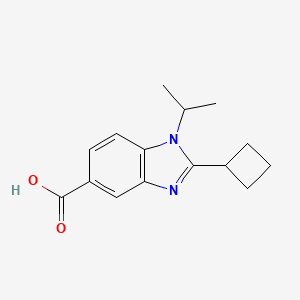
![Diethyl [ethoxy(methylsulfanyl)methylidene]propanedioate](/img/structure/B12629194.png)
![N-[(3-Azabicyclo[3.2.1]octan-8-yl)methyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B12629213.png)
![Methyl 8-methylsulfanyl-4-morpholin-4-yl-2-pyridin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12629214.png)


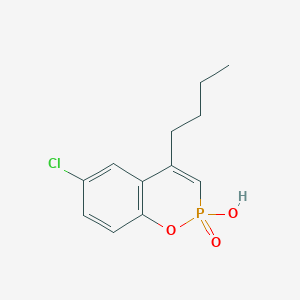
![6-(4-Bromophenyl)imidazo[1,2-d][1,2,4]thiadiazole](/img/structure/B12629239.png)

